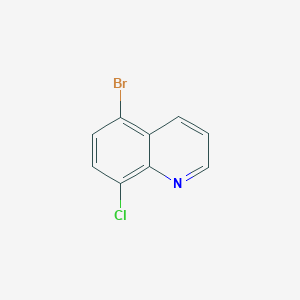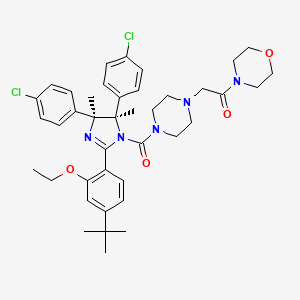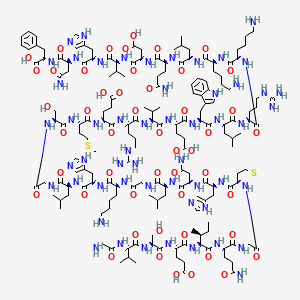
3-(4'-Chlorobenzyloxy)phenylboronic acid
Descripción general
Descripción
3-(4’-Chlorobenzyloxy)phenylboronic acid is a chemical compound with the empirical formula C13H12BClO3 . It has a molecular weight of 262.50 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is OB(O)c1cccc(OCc2ccc(Cl)cc2)c1 . The InChI key is TYILTVKJHDWCKU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
3-(4'-Chlorobenzyloxy)phenylboronic acid is involved in nickel(0)-catalyzed cross-coupling reactions with chloroarenes to produce biaryls. This process is effective at 80 °C using a nickel(0) catalyst and K3PO4 in dioxane, showing versatility with various chloroarenes (Saito, Sakai, & Miyaura, 1996).
Antibacterial Activity
Certain phenylboronic acids, such as (trifluoromethoxy)phenylboronic acids, have been studied for their antibacterial properties. They show effectiveness against bacteria like Escherichia coli and Bacillus cereus, offering potential in antimicrobial applications (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis
Phenylboronic acids, including derivatives like 3-(4'-Chlorobenzyloxy)phenylboronic acid, are used as catalysts in organic synthesis. They facilitate various reactions such as dehydrative amidation between carboxylic acids and amines, highlighting their utility in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Sensor Development
Phenylboronic acids are instrumental in developing sensors, particularly for saccharide recognition. They enable the detection of sugars like fructose, glucose, and mannose, showcasing their potential in biosensing technologies (Li et al., 2014).
Supramolecular Chemistry
These acids are also pivotal in supramolecular chemistry, forming assemblies with other molecules through hydrogen bonding. This attribute is significant in the design and synthesis of complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids, including 3-(4'-Chlorobenzyloxy)phenylboronic acid, are used for condensing with diols to create cyclic esters. This process aids in the synthesis of sugar derivatives and their manipulation (Ferrier, 1972).
Targeted Drug Delivery
These acids also find application in targeted drug delivery systems. Their ability to recognize specific cell types, like HepG2 cells, makes them suitable for designing cancer therapies (Zhang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[3-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYILTVKJHDWCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584632 | |
| Record name | {3-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4'-Chlorobenzyloxy)phenylboronic acid | |
CAS RN |
870778-90-8 | |
| Record name | {3-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4'-Chlorobenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)












